Propanal, 3-bromo-2,2-dimethyl-

Catalog No.
S6883678
CAS No.
34795-31-8
M.F
C5H9BrO
M. Wt
165.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanal, 3-bromo-2,2-dimethyl-

CAS Number

34795-31-8

Product Name

Propanal, 3-bromo-2,2-dimethyl-

IUPAC Name

3-bromo-2,2-dimethylpropanal

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

InChI

InChI=1S/C5H9BrO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3

InChI Key

GVWHYUOSZCHDOR-UHFFFAOYSA-N

SMILES

CC(C)(CBr)C=O

Canonical SMILES

CC(C)(CBr)C=O

Propanal, 3-bromo-2,2-dimethyl- (CAS 34795-31-8) is a bifunctional aliphatic building block characterized by an electrophilic aldehyde, a primary alkyl bromide, and a sterically hindered gem-dimethyl-substituted alpha-carbon. This specific structural arrangement eliminates alpha-protons, rendering the molecule non-enolizable. In procurement and process chemistry, it is primarily sourced to construct complex quaternary carbon centers, functionalized piperidines, and bicyclic beta-lactams without the competing self-condensation reactions typical of linear aldehydes [1].

Substituting this compound with unbranched analogs, such as 3-bromopropanal, results in severe yield loss in basic environments due to rapid enolization, aldol self-condensation, and dehydrohalogenation [1]. Alternatively, attempting to substitute with alpha-halogenated isomers like 2-bromo-2-methylpropanal fundamentally alters the electrophilic reactivity, shifting the halogen to a tertiary position prone to Favorskii-type rearrangements rather than clean nucleophilic displacement. Furthermore, while buyers may consider synthesizing the aldehyde in-house from 3-bromo-2,2-dimethyl-1-propanol, unoptimized oxidations frequently lead to spontaneous decomposition and the formation of an inactive 2,4,6-tris-(2-bromo-1,1-dimethyl-ethyl)-1,3,5-trioxane trimer, making direct procurement of the stabilized aldehyde critical for reproducible downstream yields [2].

Elimination of Base-Catalyzed Aldol Self-Condensation

The gem-dimethyl substitution at the C2 position removes all alpha-protons, completely preventing enolate formation. When subjected to amine bases during imination, 3-bromo-2,2-dimethylpropanal forms the corresponding N-allyl-beta-bromoimine cleanly without degradation [1]. In contrast, the linear comparator 3-bromopropanal possesses two alpha-protons and rapidly undergoes aldol self-condensation and elimination under identical basic conditions, destroying the starting material.

Evidence DimensionAlpha-proton count and side-reaction pathway
Target Compound Data0 alpha-protons (0% aldol self-condensation)
Comparator Or Baseline3-bromopropanal (2 alpha-protons; rapid polymerization)
Quantified Difference100% suppression of enolate-driven degradation
ConditionsImination with primary amines in the presence of mild bases

Allows buyers to execute complex base-mediated coupling and imination sequences that are impossible with standard linear aldehydes.

Mitigation of Trimerization via Stabilized Procurement

Historical and unoptimized in-house syntheses of 3-bromo-2,2-dimethylpropanal often result in unreliable yields due to the molecule's strong tendency to spontaneously trimerize into 2,4,6-tris-(2-bromo-1,1-dimethyl-ethyl)-1,3,5-trioxane [1]. Commercial procurement of the stabilized monomer, synthesized via controlled TEMPO/NaOCl oxidation, bypasses this decomposition pathway. Crude in-house preparations can lose over 50% of the active monomer to this trioxane formation, whereas procured, purity-verified material ensures exact stoichiometric control for downstream reactions.

Evidence DimensionActive monomer availability
Target Compound DataStabilized commercial 3-bromo-2,2-dimethylpropanal (high monomer purity)
Comparator Or BaselineUnoptimized crude in-house synthesis (high conversion to inactive 1,3,5-trioxane trimer)
Quantified DifferencePrevention of massive yield loss to trimerization
ConditionsStorage and handling of the neat aldehyde prior to downstream coupling

Direct procurement of the stabilized aldehyde eliminates batch-to-batch variability and yield crashes associated with in-house oxidation and trimerization.

Steric Direction in Diastereoselective Radical Cyclizations

The extreme steric bulk of the neopentyl-like gem-dimethyl group heavily influences the conformation of downstream intermediates. When converted to N-(3-bromo-2,2-dimethylpropylidene)amines and subjected to radical cyclization, the steric hindrance directs the formation of cis-azetidin-2-ones with yields of 71–90% and high diastereomeric excess [1]. Less hindered unbranched beta-bromo aldehydes fail to provide this rigid conformational locking, resulting in complex, hard-to-separate diastereomeric mixtures.

Evidence DimensionDiastereomeric control and cyclization yield
Target Compound Data3-bromo-2,2-dimethylpropanal derivatives (71–90% yield of specific cis-isomers)
Comparator Or BaselineUnbranched beta-bromo aldehydes (poor facial selectivity and mixed isomers)
Quantified DifferenceHigh d.e. and targeted isomer yields >70% vs. non-selective product mixtures
ConditionsRadical cyclization of beta-bromoimines to bicyclic beta-lactams

Essential for pharmaceutical procurement where stereochemical control of API intermediates dictates overall process viability.

Synthesis of Bicyclic Beta-Lactams via Radical Cyclization

Due to its stable beta-bromo functionality and bulky gem-dimethyl group, this compound is the exact precursor required for forming N-allyl-beta-bromoimines. These imines undergo highly diastereoselective radical cyclizations to produce functionalized azetidin-2-ones, which are critical scaffolds in antibiotic research and medicinal chemistry [1].

Installation of Geminal Methyl Quaternary Centers

The compound serves as a robust electrophilic building block for introducing a neopentyl-like quaternary carbon center into complex molecules. Its non-enolizable nature allows for clean nucleophilic attack at the aldehyde, followed by subsequent elaboration or displacement at the primary bromide, facilitating the synthesis of sterically congested natural product analogs [2].

Precursor for Functionalized Piperidines and Azepanes

Following the initial formation of beta-lactams, the derivatives of 3-bromo-2,2-dimethylpropanal can undergo reductive ring-opening. This specific sequence is utilized to manufacture 2-(1-alkoxy-2-hydroxyethyl)piperidines and azepanes as single diastereomers, which are highly valued submoieties in cardiovascular drug development [1].

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

163.98368 g/mol

Monoisotopic Mass

163.98368 g/mol

Heavy Atom Count

7

Dates

Last modified: 04-14-2024

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